molecular formula C24H22N2O3S B11034349 (5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11034349
M. Wt: 418.5 g/mol
InChI Key: KWEUVISISCIYTN-ZPHPHTNESA-N
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Description

The compound “(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione” is a complex organic molecule that features a unique combination of pyrroloquinoline and thiazolidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the pyrroloquinoline core through cyclization reactions.
  • Introduction of the thiazolidinedione moiety via condensation reactions.
  • Final modifications to introduce the specific substituents and achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Scaling up the reaction conditions.
  • Utilizing continuous flow reactors for better control over reaction parameters.
  • Implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction may produce alcohols or amines.
  • Substitution may result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline and thiazolidinedione derivatives. These compounds share structural features but may differ in their substituents and overall configuration.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-(6,9,11,11-tetramethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H22N2O3S/c1-13-10-15-17(19-20(27)25-22(29)30-19)21(28)26-18(15)16(11-13)24(4,12-23(26,2)3)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3,(H,25,27,29)/b19-17-

InChI Key

KWEUVISISCIYTN-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)NC(=O)S4)(C)C)(C)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)NC(=O)S4)(C)C)(C)C5=CC=CC=C5

Origin of Product

United States

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